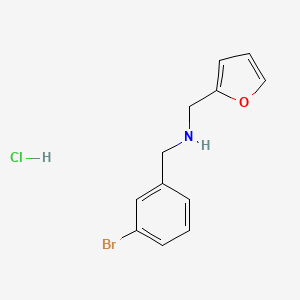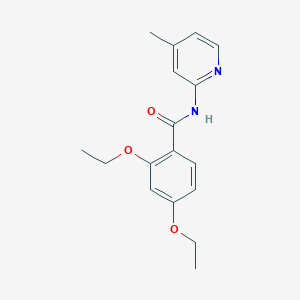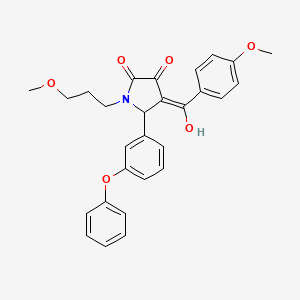
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride, also known as BBFMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. BBFMA is a versatile building block that can be used to synthesize a variety of biologically active compounds.
作用机制
The mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is not well understood, but it is believed to interact with specific targets in the body to elicit its biological effects. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have potential as an inhibitor of certain enzymes and receptors involved in disease processes. Further studies are needed to fully elucidate the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to have anti-inflammatory and antioxidant effects, as well as potential antitumor activity. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
实验室实验的优点和局限性
One advantage of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in lab experiments is its versatility as a building block for synthesizing a variety of biologically active compounds. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is also relatively easy to synthesize in high yields and purity. One limitation of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is its potential toxicity, which requires careful handling and disposal. Further studies are needed to fully understand the safety profile of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
未来方向
There are many potential future directions for research involving (3-bromobenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is the development of novel compounds with potential therapeutic applications using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride as a building block. Another area of interest is the elucidation of the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride and its potential targets in the body. Further studies are also needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in vivo and its safety profile. Overall, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has great potential for use in drug discovery and development, and further research is needed to fully realize its potential.
合成方法
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride can be synthesized using a multistep process that involves the reaction of 3-bromobenzyl chloride with 2-furylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride hydrochloride. This synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been used in various scientific research studies due to its potential applications in drug discovery and development. It can be used as a building block to synthesize a variety of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been used as a ligand in metal-catalyzed cross-coupling reactions to synthesize novel compounds with potential biological activity.
属性
IUPAC Name |
1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMHEOUQKPZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5330142.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)
![(1R,2S,9R)-11-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5330164.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)

![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)

![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)